molecular formula C9H20N2 B13450101 2-[(Dimethylamino)methyl]cyclohexan-1-amine CAS No. 825-63-8

2-[(Dimethylamino)methyl]cyclohexan-1-amine

Cat. No.: B13450101
CAS No.: 825-63-8
M. Wt: 156.27 g/mol
InChI Key: CFSDKEAIRWMYOL-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]cyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a derivative of cyclohexane, where a dimethylamino group is attached to the cyclohexane ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-[(Dimethylamino)methyl]cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations in the body, which can influence its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Dimethylamino)methyl]cyclohexanone: A closely related compound where the amine group is replaced by a ketone group.

    2-[(Dimethylamino)methyl]cyclohexanol: Another similar compound where the amine group is replaced by a hydroxyl group.

Uniqueness

2-[(Dimethylamino)methyl]cyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

825-63-8

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-[(dimethylamino)methyl]cyclohexan-1-amine

InChI

InChI=1S/C9H20N2/c1-11(2)7-8-5-3-4-6-9(8)10/h8-9H,3-7,10H2,1-2H3

InChI Key

CFSDKEAIRWMYOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCCC1N

Origin of Product

United States

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